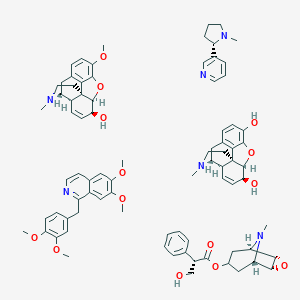
Omnopon-scopolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omnopon-scopolamine, also known as hyoscine hydrobromide, is a chemical compound that is used in scientific research for its unique properties. It is a synthetic derivative of scopolamine, a natural alkaloid found in plants such as Datura and Duboisia. Omnopon-scopolamine is a potent anticholinergic agent that has been used for decades in the field of pharmacology and neuroscience.
Wirkmechanismus
Omnopon-scopolamine exerts its effects by blocking the action of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. It binds to muscarinic acetylcholine receptors in the brain and peripheral tissues, inhibiting their activation by acetylcholine. This results in a decrease in cholinergic neurotransmission, which can lead to cognitive impairment, memory deficits, and other physiological effects.
Biochemische Und Physiologische Effekte
Omnopon-scopolamine has various biochemical and physiological effects, including the inhibition of cholinergic neurotransmission, the induction of cognitive impairment and memory deficits, and the modulation of other neurotransmitters such as dopamine and serotonin. It can also affect various physiological processes, including heart rate, blood pressure, and gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
Omnopon-scopolamine has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is a well-established and widely used tool for inducing cognitive impairment and memory deficits in animal models. However, it also has some limitations, including its potential toxicity, variability in response, and potential confounding effects on other physiological processes.
Zukünftige Richtungen
There are several future directions for the use of Omnopon-scopolamine in scientific research. One area of interest is the study of the underlying mechanisms of cognitive disorders such as Alzheimer's disease, which may involve the dysregulation of cholinergic neurotransmission. Another area of interest is the development of novel drugs that target the cholinergic system for the treatment of cognitive disorders. Additionally, there is a need for further investigation into the potential toxicity and safety of Omnopon-scopolamine, particularly in human subjects.
Synthesemethoden
Omnopon-scopolamine is synthesized from scopolamine, which is extracted from plants such as Datura and Duboisia. The synthesis process involves the reaction of scopolamine with hydrobromic acid, which results in the formation of Omnopon-scopolamine hydrobromide. The purity and yield of the final product depend on the quality of the starting material and the synthesis conditions.
Wissenschaftliche Forschungsanwendungen
Omnopon-scopolamine has been used in scientific research for various purposes, including the study of the nervous system, behavior, and cognition. It is commonly used to induce cognitive impairment and memory deficits in animal models, which can be used to study the underlying mechanisms of cognitive disorders such as Alzheimer's disease. It is also used to study the effects of anticholinergic drugs on the central nervous system and to investigate the role of acetylcholine in learning and memory.
Eigenschaften
CAS-Nummer |
127060-78-0 |
|---|---|
Produktname |
Omnopon-scopolamine |
Molekularformel |
C82H96N6O14 |
Molekulargewicht |
1389.7 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1 |
InChI-Schlüssel |
SOTKRCMQWVSLJZ-MFFVITEXSA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonyme |
Omnopon-Scopolamine papaveretum-hyoscine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



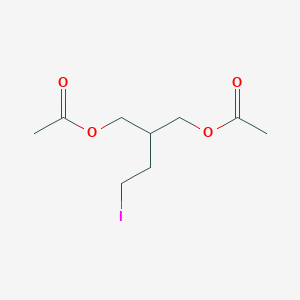
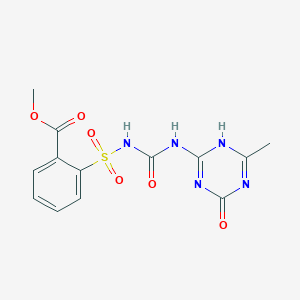

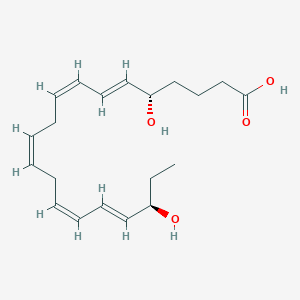
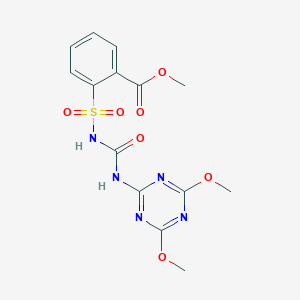
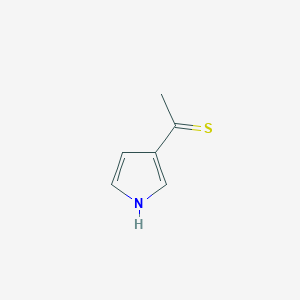
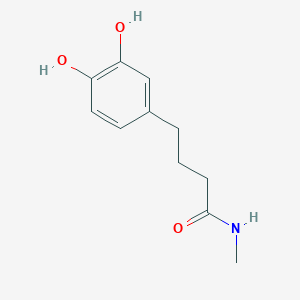
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
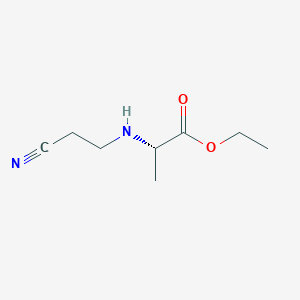
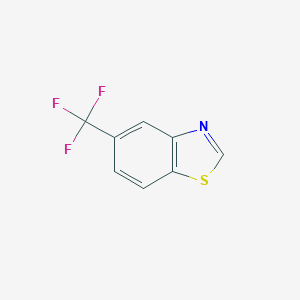

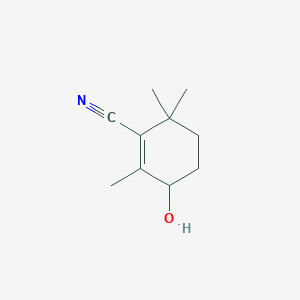
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)